molecular formula C17H11NO4 B14293753 5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione CAS No. 116215-59-9

5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B14293753
CAS No.: 116215-59-9
M. Wt: 293.27 g/mol
InChI Key: QGWXZGPESYGGAR-UHFFFAOYSA-N
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Description

5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of benzopyran and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyrazolin-5-ones with 2-halosubstituted benzoyl chlorides in the presence of calcium hydroxide in refluxing 1,4-dioxane can yield the desired compound . Another approach involves the use of phenylhydrazine and hydroxycoumarins followed by POCl3-mediated cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is unique due to its specific combination of benzopyran and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116215-59-9

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

5-phenyl-5H-chromeno[3,4-e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C17H11NO4/c19-16-13-14(10-6-2-1-3-7-10)21-12-9-5-4-8-11(12)15(13)22-17(20)18-16/h1-9,14H,(H,18,19,20)

InChI Key

QGWXZGPESYGGAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)OC(=O)NC3=O

Origin of Product

United States

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